molecular formula C11H16O B13965115 Phenol, 2-ethyl-5-isopropyl-

Phenol, 2-ethyl-5-isopropyl-

Cat. No.: B13965115
M. Wt: 164.24 g/mol
InChI Key: NTPXZONRQTVIEQ-UHFFFAOYSA-N
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Description

Phenol, 2-ethyl-5-isopropyl- is an organic compound belonging to the phenol family Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2-ethyl-5-isopropyl- can be synthesized through several methods:

Industrial Production Methods

The industrial production of phenols often involves the oxidation of cumene (isopropylbenzene) to produce cumene hydroperoxide, which is then treated with acid to yield phenol .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-ethyl-5-isopropyl- undergoes various chemical reactions:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: H2 gas with a catalyst like palladium on carbon (Pd/C).

    Substitution: Nitrating agents (HNO3), sulfonating agents (H2SO4), and halogenating agents (Br2, Cl2).

Major Products Formed

    Oxidation: Quinones.

    Reduction: Cyclohexanols.

    Substitution: Nitro, sulfonyl, and halogenated phenols.

Mechanism of Action

Phenol, 2-ethyl-5-isopropyl- exerts its effects primarily through its interaction with cellular proteins and enzymes. It acts as a proteolytic agent, dissolving tissue on contact via proteolysis. In high concentrations, it can produce chemical neurolysis when injected near nerves, affecting nerve fiber size .

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2-ethyl-5-propan-2-ylphenol

InChI

InChI=1S/C11H16O/c1-4-9-5-6-10(8(2)3)7-11(9)12/h5-8,12H,4H2,1-3H3

InChI Key

NTPXZONRQTVIEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(C)C)O

Origin of Product

United States

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